molecular formula C18H13N3OS2 B3555625 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Cat. No.: B3555625
M. Wt: 351.4 g/mol
InChI Key: ITLXIJWRILWXJC-UHFFFAOYSA-N
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Description

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a complex organic compound that features a phenothiazine core linked to a pyrimidine moiety via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Thioether Formation: The phenothiazine core can be reacted with a suitable pyrimidine derivative in the presence of a thioether-forming reagent such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Final Coupling: The intermediate products are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine moiety or the thioether bridge.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but common reagents include halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of enzyme activity or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Such as chlorpromazine or promethazine, known for their antipsychotic and antihistamine properties.

    Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.

Uniqueness

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to its combined structure, which may confer distinct pharmacological properties or chemical reactivity compared to its individual components.

Properties

IUPAC Name

1-phenothiazin-10-yl-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(12-23-18-19-10-5-11-20-18)21-13-6-1-3-8-15(13)24-16-9-4-2-7-14(16)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLXIJWRILWXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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